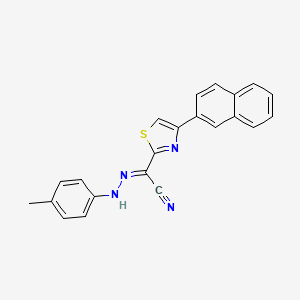![molecular formula C16H15NO2S2 B2772933 2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate CAS No. 53998-86-0](/img/structure/B2772933.png)
2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate” is a complex organic compound. It contains a thiocyanate group (-SCN), which is known for its reactivity. The compound also features a sulfonyl group (-SO2-) attached to a methylphenyl group, which could contribute to its reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl and thiocyanate groups could potentially influence the compound’s overall shape and polarity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiocyanate group is known to participate in a variety of reactions, including nucleophilic substitutions and ligand bonding events . The sulfonyl group could also engage in certain reactions, particularly if conditions for a sulfonation or desulfonation reaction are met .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonyl and thiocyanate groups) would influence properties like solubility, melting/boiling points, and reactivity .Wissenschaftliche Forschungsanwendungen
Macrocyclic Aromatic Thioether Sulfones
This research presents the synthesis of a novel family of macrocyclic thioether sulfones, highlighting the potential of sulfur-containing compounds in designing new materials with unique properties. The study demonstrates the reaction of 4,4′-sulfonylbis(thiophenol) with 4,4′-dichlorodiphenyl sulfone, leading to compounds with potential applications in materials science due to their distinct conformations and molecular symmetry (Baxter et al., 1998).
Synthesis and Proton Conductivity of Sulfonated Polymers
This paper describes the synthesis of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte with high sulfonic acid group content. These materials show excellent water affinity and proton conductivity, suggesting their usefulness in fuel cell technologies and other applications requiring efficient proton conduction (Miyatake et al., 1997).
Mechanochemistry in Pharmaceutical Synthesis
This study demonstrates the application of mechanochemistry for the synthesis of pharmaceutically relevant sulfonyl-(thio)ureas, including known anti-diabetic drugs. The approach offers an efficient and green alternative to conventional synthesis methods, highlighting the versatility of sulfur-containing compounds in drug development (Tan et al., 2014).
Antimicrobial Heterocyclic Compounds
This research aimed at the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety for potential antimicrobial applications. The study showcases the versatility of sulfur-containing compounds in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant pathogens (Darwish et al., 2014).
Organic Thiocyanates in Synthetic Chemistry
This review highlights the importance of organic thiocyanates as synthetic intermediates for accessing valuable sulfur-containing compounds. It covers various methods for their preparation and synthetic applications, underscoring the role of thiocyanate derivatives in organic synthesis and the development of new chemical entities (Castanheiro et al., 2016).
Wirkmechanismus
Safety and Hazards
As with any chemical compound, handling “2-[(4-Methylphenyl)sulfonyl]-1-phenylethyl thiocyanate” would require appropriate safety measures. Without specific data, it’s safe to assume that direct contact, inhalation, or ingestion should be avoided, and personal protective equipment should be worn when handling it .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(4-methylphenyl)sulfonyl-1-phenylethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-13-7-9-15(10-8-13)21(18,19)11-16(20-12-17)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGIYIJZXPJYGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(C2=CC=CC=C2)SC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(carbamoylamino)propanamide](/img/structure/B2772850.png)
![N-(3,5-dimethylphenyl)-8-methyl-9-oxo-2-phenyl-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2772851.png)



![N-(benzo[d]thiazol-2-yl)-2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2772859.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2772860.png)
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)propanamide](/img/structure/B2772861.png)
![N-[(1-Aminocycloheptyl)methyl]-2-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2772864.png)

![N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2772866.png)
![(E)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2772870.png)
![4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2772871.png)